molecular formula C18H21BrN2O3S B2832810 ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-09-2

ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Número de catálogo: B2832810
Número CAS: 865247-09-2
Peso molecular: 425.34
Clave InChI: GFUZYQLZUWOYRV-ZZEZOPTASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by:

  • A (2Z)-cyclohexanecarbonylimino group at position 2, contributing steric bulk and influencing hydrogen-bonding patterns.
  • An ethyl acetate moiety at position 3, which may affect solubility and hydrolytic stability.

This compound’s synthesis likely involves multi-component reactions (MCRs) analogous to methods described for structurally related benzothiazoles, such as reactions between benzothiazole precursors, ethyl bromocyanoacetate, and cyclohexanecarbonylamine under reflux in acetone . Its Z-configuration at the imino group is critical for spatial arrangement and intermolecular interactions.

Propiedades

IUPAC Name

ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-2-24-16(22)11-21-14-9-8-13(19)10-15(14)25-18(21)20-17(23)12-6-4-3-5-7-12/h8-10,12H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUZYQLZUWOYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 6-bromo-2-aminobenzothiazole with cyclohexanecarbonyl chloride to form the intermediate 6-bromo-2-(cyclohexanecarbonylimino)benzothiazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce an alcohol derivative.

Aplicaciones Científicas De Investigación

ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key analogs include:

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (): Substituents: Indole (NH group) at position 2 and cyanoacetate at position 3. Differences: The absence of bromo and cyclohexanecarbonylimino groups reduces steric hindrance and alters hydrogen-bonding capacity.

6-Nitro-2-methylbenzothiazole derivatives :

  • Substituents: Nitro (electron-withdrawing) and methyl (electron-donating) groups.
  • Differences: Nitro groups enhance reactivity in electrophilic substitutions compared to bromo substituents.

Physicochemical Properties

Property Target Compound Ethyl 2-(2-Indolyl)benzothiazole () 6-Nitro-2-methylbenzothiazole
Molecular Weight ~439.3 g/mol ~393.4 g/mol ~194.2 g/mol
Solubility (Polarity) Low (lipophilic groups) Moderate (polar cyano group) Low (nonpolar methyl)
Melting Point Estimated 160–170°C* 145–150°C (reported) 85–90°C
Hydrogen Bonding Cyclohexanecarbonylimino (C=O) Indole (N–H donor) Nitro (O acceptors)

*Estimated based on substituent contributions.

Hydrogen Bonding and Crystal Packing

  • Bromo substituents could participate in halogen bonding (C–Br···O/N), influencing crystal packing .
  • Indole-containing Analog: The indole NH group serves as a strong hydrogen-bond donor, often leading to dimeric or chain-like motifs in crystals .
  • Graph Set Analysis: Etter’s methodology () suggests that the target compound’s hydrogen-bonding patterns (e.g., $ R_2^2(8) $) would differ from indole-based analogs due to substituent-driven donor/acceptor shifts .

Q & A

Q. Q1. What are the key synthetic challenges in preparing ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how can they be addressed methodologically?

A1. The synthesis involves multi-step reactions, including:

  • Cyclocondensation : Formation of the benzothiazole core requires precise control of temperature (60–80°C) and anhydrous conditions to avoid hydrolysis of intermediates. Catalysts like p-toluenesulfonic acid (PTSA) are often used to promote cyclization .
  • Imine Formation : The cyclohexanecarbonylimino group is introduced via Schiff base reactions. Solvent choice (e.g., dry dichloromethane) and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical to prevent side reactions like over-alkylation .
  • Bromination : Regioselective bromination at the 6-position may require electrophilic brominating agents (e.g., NBS) under inert atmospheres to minimize competing halogenation at other sites .
    Characterization : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) and NMR (¹H/¹³C, DEPT-135) to verify stereochemistry and substitution patterns .

Q. Q2. What analytical techniques are essential for confirming the structural integrity of this compound?

A2.

  • X-ray Crystallography : Resolves the (2Z)-configuration of the imine bond and confirms the dihydrobenzothiazole ring geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ at m/z 465.0521 for C₁₉H₂₀BrN₂O₃S) and detects trace impurities .
  • FT-IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetate, N-H bend at ~1600 cm⁻¹ for the imine) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to resolve contradictions in reported biological activity data for benzothiazole derivatives?

A3. Contradictions often arise from:

  • Impurity Effects : Use preparative HPLC to isolate the pure compound and retest activity in standardized assays (e.g., MTT for cytotoxicity) .
  • Assay Variability : Implement orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) to confirm target engagement. For example, if the compound is reported to inhibit topoisomerase II, combine gel electrophoresis with fluorescence-based ATPase activity assays .
  • Structural Isomerism : Compare the (2Z)-isomer with its (2E)-counterpart (synthesized via photoisomerization) to assess configuration-dependent activity .

Q. Q4. What computational strategies can predict the binding modes of this compound with biological targets?

A4.

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or β-lactamases. Focus on the benzothiazole core’s π-π stacking with aromatic residues and the bromine atom’s halogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD values (<2.0 Å indicates stable binding) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using datasets of similar benzothiazoles to correlate substituents (e.g., bromine vs. methyl) with IC₅₀ values .

Q. Q5. How can the compound’s metabolic stability be optimized for in vivo studies?

A5.

  • Prodrug Design : Replace the ethyl ester with a tert-butyl ester to reduce esterase-mediated hydrolysis in plasma. Confirm stability via LC-MS after incubation with liver microsomes .
  • Deuteration : Introduce deuterium at the α-position of the acetate group to slow oxidative metabolism. Compare pharmacokinetic profiles (AUC, t₁/₂) in rodent models .
  • CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to identify metabolic liabilities .

Q. Q6. What strategies mitigate synthetic byproducts during large-scale preparation?

A6.

  • Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, catalyst loading) via response surface methodology (RSM) to minimize side products like over-brominated derivatives .
  • Flow Chemistry : Implement continuous flow reactors for the imine formation step to enhance mixing and reduce residence time variability .
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) in the cyclocondensation step to improve E-factors and reduce waste .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.